molecular formula C11H20N2O B5294702 1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine

1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine

Cat. No. B5294702
M. Wt: 196.29 g/mol
InChI Key: XSXUTVWZTNHIBH-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-(2-methyl-2-buten-1-yl)piperazine, also known as AMBP, is a piperazine derivative that has been the subject of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine has been shown to have a range of biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). It has also been shown to inhibit the proliferation and migration of cancer cells, and to induce cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical structure can be modified to create analogs with potentially improved properties. It has also been shown to have low toxicity and good bioavailability. However, there are limitations to its use, including the need for organic solvents in the synthesis process, and the potential for variability in the yield of the synthesis process.

Future Directions

There are several future directions for research on 1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine. One area of interest is the development of analogs with improved properties, such as increased potency or selectivity. Another area of interest is the investigation of the compound's potential use in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the mechanism of action of 1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine, and to explore its potential use in the treatment of various conditions.

Synthesis Methods

1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine can be synthesized using various methods, including the reaction of 1-acetyl-4-piperidone with 2-methyl-2-butenylamine, or the reaction of 1-acetyl-4-chloropiperidine with 2-methyl-2-butenylamine. The synthesis process involves the use of organic solvents, such as dichloromethane or ethanol, and various reagents, including sodium hydroxide and hydrochloric acid. The yield of the synthesis process varies depending on the method used, but can range from 50% to 90%.

Scientific Research Applications

1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-acetyl-4-(2-methyl-2-buten-1-yl)piperazine has anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have a neuroprotective effect in animal models of Parkinson's disease. The compound has been studied for its potential use in the treatment of various conditions, including cancer, neurodegenerative diseases, and pain.

properties

IUPAC Name

1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-4-10(2)9-12-5-7-13(8-6-12)11(3)14/h4H,5-9H2,1-3H3/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXUTVWZTNHIBH-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCN(CC1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCN(CC1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]ethanone

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